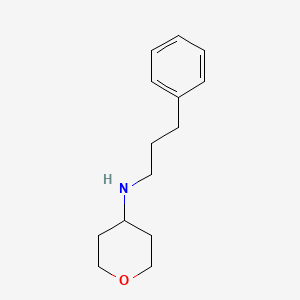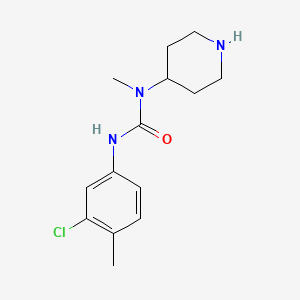
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea, also known as CMPU, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of ion channels.
Mecanismo De Acción
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea is believed to act as a non-competitive antagonist of TRPV1 channels, meaning that it binds to a site on the channel other than the site where the agonist binds. This results in a decrease in the activity of the channel, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can decrease pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been shown to have anti-cancer effects, potentially through its modulation of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in lab experiments is its high potency and selectivity for TRPV1 channels. However, one limitation is that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be difficult to solubilize, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea. One area of interest is its potential as a therapeutic agent for pain and inflammation. Additionally, further research could explore its potential as a modulator of other ion channels, as well as its anti-cancer effects. Finally, research could also focus on developing more soluble forms of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea for use in lab experiments.
Métodos De Síntesis
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be synthesized through the reaction of 3-chloro-4-methylphenyl isocyanate with 1-methylpiperidin-4-amine. The reaction is typically carried out in anhydrous conditions with a solvent such as dichloromethane. The resulting product is purified through recrystallization to obtain 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in a high yield.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has been studied for its potential as a modulator of TRPV1 channels, which are involved in pain sensation and inflammation. Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can inhibit the activation of TRPV1 channels, leading to a decrease in pain and inflammation. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been studied for its potential as a modulator of other ion channels, such as the P2X7 receptor and the acid-sensing ion channel ASIC1a.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10-3-4-11(9-13(10)15)17-14(19)18(2)12-5-7-16-8-6-12/h3-4,9,12,16H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDVQEOTSJQNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C2CCNCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

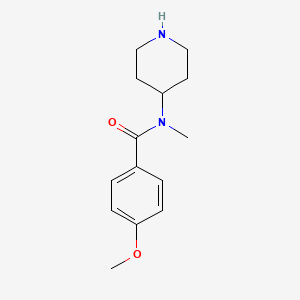



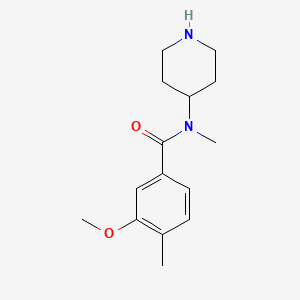
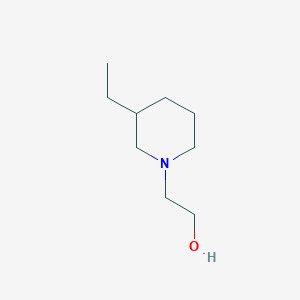

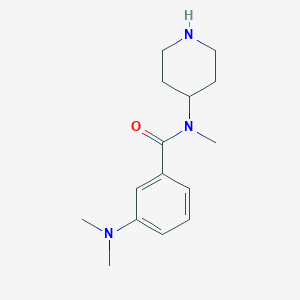
![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)
